5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide
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Description
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide, also known as QF-2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. QF-2 belongs to the class of quinazoline derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide often includes their synthesis and detailed structural analysis. For example, a study by Sun et al. (2021) focused on the synthesis of a related compound, analyzing its crystal structure, vibrational properties, and density functional theory (DFT) studies. This research highlighted the importance of structural analysis in understanding the properties of such compounds, supporting their potential application in various fields, including material science and pharmaceuticals (Sun et al., 2021).
Antitumor and Anticancer Activity
Several studies have explored the antitumor and anticancer potentials of quinazoline derivatives. Noolvi et al. (2011) synthesized a series of quinazoline and quinoxaline derivatives and evaluated their antitumor activities. This research demonstrated that certain compounds exhibited significant anticancer activity, suggesting that derivatives of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide could be promising candidates for cancer treatment (Noolvi et al., 2011).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of quinazolinone derivatives have also been a focus of research. Abu‐Hashem et al. (2018) synthesized substituted quinazolinones and evaluated their antimicrobial activity, finding that some compounds exhibited excellent growth inhibition of bacteria and fungi. This indicates the potential of these compounds in developing new antimicrobial agents (Abu‐Hashem, 2018).
Pharmacological Applications
Quinazoline derivatives have been investigated for various pharmacological applications. For instance, the discovery of quinazolines as histamine H4 receptor inverse agonists showcases the potential of these compounds in treating inflammatory conditions and allergies. Smits et al. (2008) identified potent quinazoline-containing compounds as histamine H4 receptor inverse agonists, highlighting the versatility of quinazoline derivatives in drug discovery (Smits et al., 2008).
properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16(19-12-13-6-5-11-25-13)9-3-4-10-21-17(23)14-7-1-2-8-15(14)20-18(21)24/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYVGPNJHVBLLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide |
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